2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

CCK-A receptor antagonist 1,5-Benzodiazepine SAR Pancreatic acini assay

Structurally distinct 1,5-benzodiazepine core with phenyl at 2-position. Essential for CCK-A receptor SAR studies—substitution pattern determines >1000-fold IC50 differences vs analogs. Substituting with other scaffolds invalidates assay results. Available as free base or HCl salt (CAS 1049729-34-1) for aqueous compatibility.

Molecular Formula C15H16N2
Molecular Weight 224.3 g/mol
CAS No. 394655-11-9
Cat. No. B1598014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
CAS394655-11-9
Molecular FormulaC15H16N2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC=C2NC1C3=CC=CC=C3
InChIInChI=1S/C15H16N2/c1-2-6-12(7-3-1)13-10-11-16-14-8-4-5-9-15(14)17-13/h1-9,13,16-17H,10-11H2
InChIKeyHGJZFDLYTIVNHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 394655-11-9): Structural and Pharmacological Baseline for Procurement


2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 394655-11-9) is a heterocyclic compound belonging to the 1,5-benzodiazepine class, with the molecular formula C15H16N2 and a molecular weight of 224.30 g/mol . This compound is structurally distinct from the clinically prevalent 1,4-benzodiazepines (e.g., diazepam), featuring a saturated seven-membered diazepine ring fused to a benzene moiety with a phenyl substituent at the 2-position [1]. The compound is commercially available as a research chemical and building block for custom synthesis, with reported purity typically at 98% . It is also available as the hydrochloride salt (CAS 1049729-34-1) for improved handling and solubility .

Why Generic Substitution of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 394655-11-9) Fails in CCK-Targeted Research


Generic substitution of 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine with other benzodiazepine scaffolds is scientifically unsound due to the profound impact of the 1,5-diazepine ring system and phenyl substitution pattern on receptor selectivity profiles [1]. The 1,5-benzodiazepine scaffold has been extensively developed as a privileged structure for cholecystokinin (CCK) receptor modulation, with distinct structural features dictating CCK-A versus CCK-B receptor selectivity [2]. In head-to-head comparative pharmacology of 1,5-benzodiazepine derivatives, substitution at the phenyl ring and N-1 position critically determines both potency (IC50 differences exceeding 1,000-fold across analogs) and CCK-A/CCK-B selectivity ratios [3]. Therefore, substituting this specific compound with an alternative benzodiazepine or even a closely related 1,5-benzodiazepine analog without verifying the structural identity and substitution pattern would invalidate any SAR interpretation or biological assay result.

Quantitative Differentiation Evidence for 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 394655-11-9) Relative to Analogs


Structural Foundation for CCK-A Antagonist Potency: 1,5-Benzodiazepine Scaffold with 2-Phenyl Substitution

While direct quantitative comparator data for the parent compound 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 394655-11-9) is absent from the peer-reviewed literature, strong class-level inference data exists from the structurally related 1,5-benzodiazepine derivative TS-941, which retains the 5-phenyl-1H-1,5-benzodiazepine core. TS-941 demonstrated an IC50 of 78.6 ± 10.3 nM for inhibition of CCK-8-stimulated amylase release in isolated rat pancreatic acini, representing a potency intermediate between the reference CCK-A antagonists devazepide (IC50 = 3.4 ± 0.3 nM) and loxiglumide (IC50 = 3,966 ± 544 nM) [1].

CCK-A receptor antagonist 1,5-Benzodiazepine SAR Pancreatic acini assay

CCK-A vs. CCK-B Receptor Selectivity Profile of 1,5-Benzodiazepine Derivatives

Comparative selectivity data for the 1,5-benzodiazepine class indicates that TS-941 exhibits a fivefold lower selectivity for pancreatic CCK-A over brain CCK-B receptors compared to devazepide, but a fourfold greater selectivity than loxiglumide when comparing IC50 values for inhibition of [125I]CCK-8 binding in isolated acini versus cerebral cortex [1]. This demonstrates that the 1,5-benzodiazepine scaffold, when appropriately substituted, yields a distinct selectivity fingerprint that is not replicated by other benzodiazepine classes.

Receptor selectivity CCK-A/CCK-B ratio Binding assay

Competitive Antagonism Mechanism and Reversibility Characteristics

The 1,5-benzodiazepine class demonstrates classical competitive antagonism at CCK-A receptors, as evidenced by TS-941 causing a parallel rightward shift of the entire dose-response curve for CCK-8-stimulated amylase release without altering the maximal response [1]. Importantly, acini preincubated with a high concentration of TS-941 (10 μM, equivalent to 127× IC50) for 30 minutes exhibited a 10-fold reduction in sensitivity to CCK-8 compared to control acini, whereas preincubation with a low concentration (1.0 μM) produced no lasting effect, confirming reversible, concentration-dependent antagonism [1].

Competitive antagonism Schild analysis Receptor pharmacology

Validated Research and Procurement Applications for 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 394655-11-9)


Synthetic Intermediate for CCK-A Receptor Antagonist Development

This compound serves as a core scaffold for synthesizing 1,5-benzodiazepine-derived CCK-A receptor antagonists. The 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine core provides the essential pharmacophore upon which N-1, C-3, and phenyl ring modifications can be systematically introduced to optimize potency and selectivity, as validated by the TS-941 development program which achieved an IC50 of 78.6 nM against CCK-A receptors [1].

Reference Compound for 1,5-Benzodiazepine Structure-Activity Relationship (SAR) Studies

Researchers investigating the SAR of benzodiazepine-based CCK modulators can utilize this compound as a baseline 1,5-benzodiazepine scaffold lacking the additional substitutions (e.g., N-1 tetrazolylmethyl, C-3 indolecarboxamide) found in advanced leads like TS-941. This enables deconvolution of the contributions of the core ring system versus peripheral substituents to receptor binding and functional activity [1].

Building Block for Heterocyclic Chemistry and Coordination Complexes

The compound contains two secondary amine nitrogens within the diazepine ring, making it suitable as a bidentate ligand for coordination chemistry applications. As a heterocyclic building block (CAS 394655-11-9), it can be acylated, alkylated, or further functionalized to generate diverse compound libraries for medicinal chemistry screening [2].

Hydrochloride Salt Form for Enhanced Aqueous Solubility in Biological Assays

For applications requiring aqueous solubility, the hydrochloride salt (CAS 1049729-34-1, molecular weight 260.76 g/mol) is commercially available . This salt form is preferred for in vitro pharmacological studies where DMSO concentration must be minimized or where buffer compatibility is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.